1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with an ethyl group and a 2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine typically involves multiple steps One common method includes the alkylation of piperazine with 1-bromo-2-nitrobenzene under basic conditions to introduce the 2-nitrophenylmethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl or nitrophenylmethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-[1-(phenylmethyl)piperidin-4-yl]piperazine: Lacks the nitro group, which may result in different biological activity.
1-Ethyl-4-[1-(2-chlorophenyl)methyl]piperidin-4-yl]piperazine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness
1-Ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2.C2H2O4/c1-2-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22(23)24;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGQCUGVBJNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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